2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride
Description
Properties
CAS No. |
3068-73-3 |
|---|---|
Molecular Formula |
C16H17ClN4S |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C16H17N4S.ClH/c1-19(2)13-10-8-12(9-11-13)17-18-16-20(3)14-6-4-5-7-15(14)21-16;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChI Key |
VAFSCZKBDCHCEG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)N(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Diazotization Step
- Starting Material: 4-(Dimethylamino)aniline
- Reagents: Sodium nitrite (NaNO2), hydrochloric acid (HCl)
- Conditions: The aniline derivative is dissolved in dilute HCl and cooled to 0–5 °C. Sodium nitrite solution is added slowly to generate the diazonium salt in situ.
- Reaction:
$$
\text{C}8\text{H}{12}\text{N} \text{(4-(Dimethylamino)aniline)} + \text{NaNO}2 + \text{HCl} \rightarrow \text{C}8\text{H}{11}\text{N}2^+ \text{(diazonium salt)} + \text{NaCl} + \text{H}_2\text{O}
$$
Azo Coupling Step
- Coupling Partner: 3-methylbenzothiazolium salt or 3-methylbenzothiazole precursor
- Conditions: The diazonium salt solution is added to a solution containing the benzothiazolium compound under controlled pH (usually mildly alkaline to neutral) and temperature (0–10 °C) to promote coupling.
Reaction:
$$
\text{Diazonium salt} + \text{3-methylbenzothiazolium} \rightarrow \text{2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride}
$$Isolation: The azo compound precipitates out or is extracted and purified by crystallization or chromatography.
- Reaction Parameters: Temperature, pH, and reactant concentrations are optimized to maximize yield and purity.
- Continuous Flow Reactors: Industrial synthesis often employs continuous flow systems to maintain consistent reaction conditions and improve scalability.
- Purification: Crystallization from suitable solvents or chromatographic techniques are used to isolate the pure chloride salt form.
- Salt Formation: The chloride salt can be formed in situ during isolation by treatment with hydrochloric acid or by reacting the free base with HCl.
- Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization | 4-(Dimethylamino)aniline, NaNO2, HCl | 0–5 | Acidic | >90 | Freshly prepared diazonium salt |
| Azo Coupling | 3-methylbenzothiazolium salt, base (NaOH) | 0–10 | 6–8 | 80–95 | Controlled addition rate |
| Purification | Crystallization or chromatography | Ambient | N/A | N/A | Purity >98% |
- Substituent Effects: Variations in the benzothiazolium ring substituents (e.g., methoxy groups) affect the coupling efficiency and dye properties.
- Alternative Coupling Partners: Some studies explore coupling with benzothiazolium derivatives bearing different functional groups to tune solubility and color properties.
- Reaction Medium: Use of aqueous-organic solvent mixtures can improve solubility of intermediates and final products.
- Safety Considerations: Diazotization reactions require careful temperature control to avoid decomposition of diazonium salts and potential hazards.
The preparation of 2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride is a well-established process involving diazotization of 4-(dimethylamino)aniline followed by azo coupling with 3-methylbenzothiazolium salts. Optimization of reaction parameters and purification methods ensures high yield and purity suitable for research and industrial applications. The chloride salt form is typically isolated by acidification and crystallization. This synthetic approach is supported by extensive literature and patent disclosures, confirming its robustness and reproducibility.
Scientific Research Applications
Dye Chemistry
Coloring Agents :
This compound is primarily known for its use as a dye. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-). Azo dyes are widely utilized in textiles, paper, and food industries due to their vibrant colors and stability. Specifically, 2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride exhibits excellent lightfastness and washfastness properties, making it suitable for high-performance applications.
Hair Dyes :
Recent patent literature indicates that this compound can be incorporated into hair coloring formulations. It serves as an intermediate that contributes to the overall color development in hair dyes, enhancing their effectiveness and longevity .
Analytical Chemistry
Colorimetric Analysis :
Due to its strong coloration properties, 2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride is valuable in colorimetric assays. It can be employed as a reagent to determine the concentration of various analytes based on color change, facilitating quantitative analysis in laboratory settings.
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its interaction with light and biological molecules. As a photosensitizer, it absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can induce cell damage and death. This mechanism is particularly useful in photodynamic therapy for targeting cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to oxidative stress and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares key attributes of 2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride with analogous hair dyes:
| Compound Name | Molecular Formula | Key Substituents | Counterion | Primary Function | CAS/EC Number |
|---|---|---|---|---|---|
| 2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride | C₁₆H₁₈ClN₅S | -CH₃ (position 3), -N(CH₃)₂ (azo-linked phenyl) | Chloride | Hair dye | Not explicitly provided |
| BASIC BLUE 6 (9-(Dimethylamino)benzo[a]phenoxazin-7-ium chloride) | C₁₅H₁₇ClN₃O₄S | Phenoxazinium core, -N(CH₃)₂ | Chloride | Hair dye | 966-62-1 / 213-524-1 |
| 3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride | C₂₁H₂₈ClN₆O₂S | -OCH₂CH₃ (position 6), -NHCOCH₂CH₃ (side chain) | Chloride | Hair dye | 12221-38-4 / 235-411-6 |
| Sodium 4-(dimethylamino)azobenzene-4'-sulfonate | C₁₄H₁₄N₃O₃S·Na | -SO₃⁻ (sulfonate group), -N(CH₃)₂ | Sodium | Textile/paper dye | Not explicitly provided |
Key Observations:
Core Structure: The target compound and Basic Blue 66 () share a benzothiazolium core, whereas BASIC BLUE 6 () uses a phenoxazinium ring. Phenoxazinium-based dyes often exhibit higher lightfastness but may differ in toxicity profiles . Sodium sulfonate derivatives () are anionic, making them unsuitable for direct hair dyeing but effective in textile applications due to enhanced water solubility .
Substituent Effects: The ethoxy (-OCH₂CH₃) and 3-amino-3-oxopropyl groups in Basic Blue 66 improve solubility and modify color intensity compared to the simpler methyl group in the target compound . Diethylamino (-N(CH₂CH₃)₂) groups in Basic Blue 66 vs.
Counterion Influence :
Performance and Stability
- Hair Dye Adhesion: Cationic benzothiazolium derivatives exhibit stronger binding to hair keratin than phenoxazinium or anionic dyes, reducing wash-out frequency .
- pH Sensitivity : Compounds with sulfonate groups () perform optimally in neutral-to-alkaline conditions, whereas cationic dyes like the target compound are stable in acidic formulations .
Biological Activity
2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride, commonly referred to as CRANAD-2, is a compound that has garnered attention for its unique biological activities, particularly in the fields of imaging and cancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₇ClN₄S
- Molecular Weight : 332.851 g/mol
- CAS Number : 3068-73-3
The biological activity of CRANAD-2 is primarily attributed to its ability to interact with cellular components, leading to various effects such as fluorescence and cytotoxicity against cancer cells. The compound's structure enables it to accumulate in specific cellular compartments, notably the Golgi apparatus, which is crucial for its imaging capabilities and potential therapeutic applications.
Biological Activity Overview
- Fluorescence Imaging :
- Cytotoxicity :
- Selectivity :
Case Study 1: Imaging in Alzheimer's Disease
A study conducted by Ruiqing Ni et al. utilized CRANAD-2 for imaging amyloid-beta plaques in transgenic mice models of Alzheimer’s disease. The results demonstrated that the compound effectively highlighted amyloid deposits, providing a valuable tool for early diagnosis and monitoring of disease progression .
Case Study 2: Anticancer Activity
In a comparative study on the anticancer properties of various benzothiazolium derivatives, CRANAD-2 was found to significantly inhibit the growth of A549 and HeLa cell lines. The study concluded that the compound's ability to induce perinuclear staining correlated with its cytotoxic effects, suggesting a targeted approach to cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent selection, and stoichiometry. For example, refluxing in polar aprotic solvents (e.g., DMSO) under inert atmospheres can enhance azo coupling efficiency. Post-synthesis purification via recrystallization (e.g., water-ethanol mixtures) or column chromatography is critical for isolating high-purity products. Monitoring reaction progress using TLC and UV-Vis spectroscopy ensures intermediates are properly formed .
Q. What spectroscopic techniques are most effective for characterizing this azo compound?
- Methodological Answer : UV-Vis spectroscopy (λmax ~400–500 nm) identifies π→π* transitions in the azo group, while FT-IR confirms N=N and C-S stretching vibrations. Elemental analysis (C, H, N) validates stoichiometry, and NMR (¹H/¹³C) resolves substituent positions and methyl group environments. For example, ¹H NMR can distinguish benzothiazolium protons from dimethylamino groups .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies require incubating the compound in buffered solutions (pH 2–12) at controlled temperatures (25–60°C) and monitoring degradation via UV-Vis spectroscopy. Acidic conditions may protonate the dimethylamino group, altering electronic properties, while elevated temperatures accelerate azo bond cleavage. Parallel DFT calculations can predict protonation states and bond dissociation energies .
Q. What methodologies assess the compound’s biological activity in cellular imaging?
- Methodological Answer : Fluorescence microscopy using cell lines (e.g., HeLa) evaluates staining specificity. Cytotoxicity assays (MTT or LDH) determine safe concentration ranges. Comparative studies with structurally similar dyes (e.g., imidazolium derivatives) clarify structure-activity relationships. Pre-treatment with metabolic inhibitors (e.g., sodium azide) probes cellular uptake mechanisms .
Advanced Research Questions
Q. How can reaction mechanisms for azo bond formation in benzothiazolium systems be elucidated?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N in diazonium salts) tracks nitrogen incorporation during coupling. Kinetic studies (stopped-flow UV-Vis) measure rate constants under varying substituents. Computational tools (e.g., DFT) model transition states and electron transfer pathways. For example, electron-donating groups on the aryl ring accelerate electrophilic substitution .
Q. What computational strategies predict optimal reaction conditions for novel analogs?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian) optimize geometries and simulate spectra. Machine learning models trained on existing azo compound datasets predict reactivity and solubility. High-throughput virtual screening identifies substituents that enhance photostability or redox activity. ICReDD’s integrated computational-experimental workflows reduce trial-and-error experimentation .
Q. How should researchers resolve contradictions in spectral data from different studies?
- Methodological Answer : Cross-validate results using complementary techniques (e.g., X-ray crystallography vs. NMR for tautomerism analysis). Replicate experiments under standardized conditions (solvent, concentration). Meta-analyses of published data (e.g., UV λmax variations) account for solvent polarity effects. Collaborative platforms (e.g., CCDC) share structural data for benchmarking .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer : Continuous-flow reactors minimize exothermic risks in diazonium coupling. Membrane separation (e.g., nanofiltration) isolates intermediates efficiently. Process simulations (Aspen Plus) model mass transfer and heat distribution. Safety protocols for handling unstable intermediates (e.g., diazonium salts) must align with CRDC guidelines for chemical engineering design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
